Enhanced Lipophilicity (LogP) and Membrane Permeability Relative to Non-Fluorinated Pyrimidine Ester Analogs
The presence of the trifluoromethyl group in Methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate significantly increases its lipophilicity compared to non-fluorinated analogs, as evidenced by higher calculated LogP values. This property is a critical driver for passive membrane permeability and target binding in medicinal chemistry. The target compound exhibits a consensus LogP of 1.57, which is approximately 0.86 units higher than that of methyl 6-methylpyrimidine-4-carboxylate (LogP ~0.71) . This difference in lipophilicity can influence tissue distribution and off-target binding profiles in a quantifiable manner.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | Consensus Log P o/w = 1.57 (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
| Comparator Or Baseline | Methyl 6-methylpyrimidine-4-carboxylate: LogP ~0.71 (ChemDraw prediction) / 0.1 (XLogP3) |
| Quantified Difference | ΔLogP ≈ +0.86 (target compound more lipophilic) |
| Conditions | In silico calculation using SwissADME / XLOGP3 algorithms |
Why This Matters
Higher LogP values (within a range of 1-3) correlate with improved passive permeability across lipid bilayers and the blood-brain barrier, making the trifluoromethyl analog more suitable for CNS-targeting projects or intracellular targets where membrane traversal is a limiting factor.
